
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate is a synthetic bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is characterized by the presence of iodine at the 24th position and formate groups at the 3rd and 7th positions. It is a part of the broader class of bile acid derivatives, which are known for their roles in various biological processes, including the emulsification of fats and the regulation of cholesterol levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the iodine atom at the 24th position can be achieved through iodination reactions, often using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). The formate groups are introduced via esterification reactions, where formic acid or its derivatives react with the hydroxyl groups at the 3rd and 7th positions under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of deiodinated derivatives
Substitution: Formation of azido or cyano derivatives
Aplicaciones Científicas De Investigación
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bile acid derivatives and as a reagent in various organic reactions.
Biology: Studied for its role in the regulation of cholesterol levels and its potential effects on lipid metabolism.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent and its effects on liver function.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it may interact with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions can influence various biological processes, including lipid metabolism, cholesterol homeostasis, and bile acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(3alpha,5beta,7alpha,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid: Another bile acid derivative with similar structural features but different functional groups.
(3alpha,5beta,7alpha)-3,7-Dihydroxy-12-oxocholan-24-oic Acid: A compound with similar hydroxyl and formate groups but lacking the iodine atom.
Uniqueness
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate is unique due to the presence of the iodine atom at the 24th position, which imparts distinct chemical and biological properties. This iodine atom can be used as a handle for further chemical modifications or as a radiolabel for imaging studies.
Propiedades
Fórmula molecular |
C26H41IO4 |
|---|---|
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C26H41IO4/c1-17(5-4-12-27)20-6-7-21-24-22(9-11-26(20,21)3)25(2)10-8-19(30-15-28)13-18(25)14-23(24)31-16-29/h15-24H,4-14H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26-/m1/s1 |
Clave InChI |
WNHHOJCQNCLKCO-WLZWUTLSSA-N |
SMILES isomérico |
C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |
SMILES canónico |
CC(CCCI)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


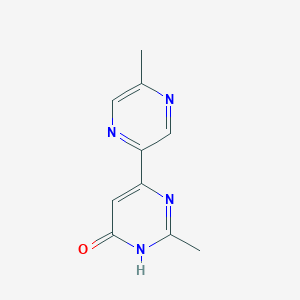
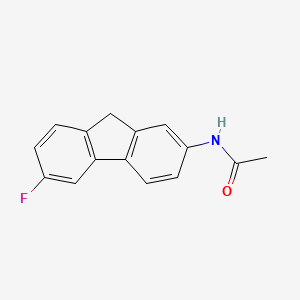
![[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
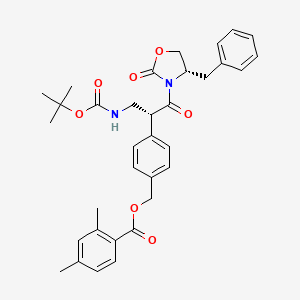
![2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13428244.png)
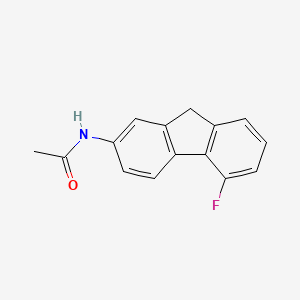
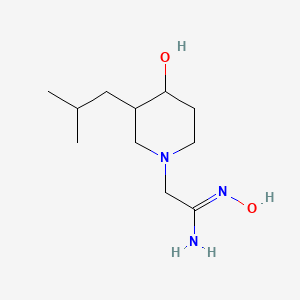
![2-[[4-[3-[(4-Chloro-2-fluorophenyl)methoxy]phenyl]-3,6-dihydro-1(2H)-pyridinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B13428264.png)
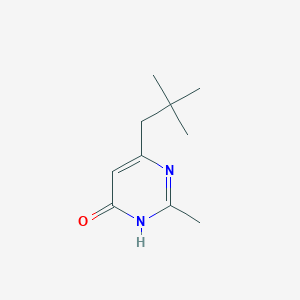
![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)

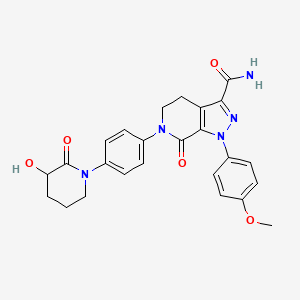
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
